4-Bromo-2-{3-[(4-methoxyphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol
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Overview
Description
4-Bromo-2-{3-[(4-methoxyphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrazines. This compound is characterized by the presence of a bromine atom at the 4th position of the phenol ring, a methoxy group attached to the phenyl ring, and an imidazo[1,2-a]pyrazine core. It is of significant interest in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-{3-[(4-methoxyphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol typically involves multi-step reactions. One common method includes the following steps:
Formation of the Imidazo[1,2-a]pyrazine Core: This can be achieved by the condensation of 2-aminopyrazine with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Bromine Atom: The bromination of the phenol ring is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Attachment of the Methoxyphenyl Group: This step involves the coupling of the imidazo[1,2-a]pyrazine core with 4-methoxyaniline through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-{3-[(4-methoxyphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium azide (NaN3) or thiourea in the presence of a base.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted imidazo[1,2-a]pyrazine derivatives.
Scientific Research Applications
4-Bromo-2-{3-[(4-methoxyphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a selective cyclooxygenase-2 (COX-2) inhibitor, which could be useful in the treatment of inflammation and pain.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
Material Science: It can be used in the synthesis of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2-{3-[(4-methoxyphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol involves its interaction with specific molecular targets. For instance, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . The methoxyphenyl group enhances its binding affinity and selectivity towards COX-2 over COX-1.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine: Another COX-2 inhibitor with a similar imidazo[1,2-a] core.
4-Bromo-2-methoxypyridine: Used in the synthesis of imidazo[1,2-a]pyrimidines.
Uniqueness
4-Bromo-2-{3-[(4-methoxyphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the bromine atom and the methoxy group significantly influences its pharmacological properties and makes it a valuable compound for drug development.
Properties
Molecular Formula |
C19H15BrN4O2 |
---|---|
Molecular Weight |
411.3 g/mol |
IUPAC Name |
4-bromo-2-[3-(4-methoxyanilino)imidazo[1,2-a]pyrazin-2-yl]phenol |
InChI |
InChI=1S/C19H15BrN4O2/c1-26-14-5-3-13(4-6-14)22-19-18(15-10-12(20)2-7-16(15)25)23-17-11-21-8-9-24(17)19/h2-11,22,25H,1H3 |
InChI Key |
QNZKKLPYKIHCBO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C(N=C3N2C=CN=C3)C4=C(C=CC(=C4)Br)O |
Origin of Product |
United States |
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